molecular formula C11H11NO3S B1434446 5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955561-39-3

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434446
M. Wt: 237.28 g/mol
InChI Key: XLFIMEDFQOZXGM-UHFFFAOYSA-N
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Description

“5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid” is a synthetic compound belonging to the isoxazole class of chemicals . It has a molecular formula of C11H11NO3S and a molecular weight of 237.27 .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid” consists of an isoxazole ring attached to a thiophene ring via a carbon atom . The isoxazole ring carries an ethyl group and a carboxylic acid group, while the thiophene ring carries a methyl group .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : A study by Moorthie, McGarrigle, Stenson, and Aggarwal (2007) explored the synthesis of isoxazole-4-carboxylic esters, which are important intermediates in biomimetic synthesis, including the potential synthesis of α-cyclopiazonic acid. This research suggests the relevance of such compounds in pharmaceutical synthesis (Moorthie et al., 2007).

  • Isoxazole-Oxazole Conversion : Doleschall and Seres (1988) demonstrated a base-catalyzed isoxazole-oxazole ring transformation involving ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate. This showcases the chemical flexibility of isoxazoles in creating different molecular structures (Doleschall & Seres, 1988).

  • Potential in Drug Development : Arena, Manna, Stein, and Parente (1975) synthesized and screened isoxazol-4-carboxylic acids with various substitutions for pharmaceutical interest. These compounds exhibited myolytic activity, highlighting their potential in drug development (Arena et al., 1975).

  • Chemical Synthesis and Reactivity : Research by Rajanarendar, Karunakar, and Ramu (2006) focused on the synthesis of isoxazole derivatives, demonstrating the compound's utility in creating diverse chemical structures. This indicates the versatility of isoxazole compounds in chemical synthesis (Rajanarendar et al., 2006).

  • Use in Cytostatic Properties : A study by Ryng, Malinka, and Duś (1997) synthesized derivatives of isoxazolo[5,4-d]1,2,3-triazine-4-one and found that these compounds showed better cytostatic activity than Dacarbazine. This points towards potential applications in cancer research (Ryng et al., 1997).

  • Agricultural Applications : Hwang, Kim, Jeon, Hong, Song, and Cho (2005) synthesized a derivative of 1,2-isoxazoline and evaluated its herbicidal activity, demonstrating its efficacy in weed control, which suggests applications in agriculture (Hwang et al., 2005).

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a promising future direction .

properties

IUPAC Name

5-ethyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-7-9(11(13)14)10(12-15-7)8-5-4-6(2)16-8/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFIMEDFQOZXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 3
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

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